molecular formula C3H4N2O2S B15247825 1H-pyrazole-4-sulfinic acid

1H-pyrazole-4-sulfinic acid

Cat. No.: B15247825
M. Wt: 132.14 g/mol
InChI Key: ATCOZEZEEYPQAB-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-sulfinic acid is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two adjacent nitrogen atoms and a sulfinic acid group at the fourth position. This compound is part of the broader family of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 1H-pyrazole-4-sulfinic acid typically involves the condensation of hydrazine with β-diketones, followed by sulfonation. One common method includes the reaction of hydrazine monohydrate with 1,3-diketones in ethanol, leading to the formation of pyrazole derivatives . The sulfonation step can be achieved using reagents such as sulfur dioxide or sulfonyl chlorides under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-4-sulfinic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, thiols, and various substituted pyrazoles .

Comparison with Similar Compounds

1H-Pyrazole-4-sulfinic acid can be compared to other sulfur-containing pyrazoles, such as 1H-pyrazole-4-sulfonic acid and 1H-pyrazole-4-thiol. While all these compounds share the pyrazole core, their chemical properties and reactivity differ due to the nature of the sulfur-containing functional group:

The uniqueness of this compound lies in its intermediate oxidation state, allowing it to participate in both oxidative and reductive transformations, making it a versatile reagent in synthetic chemistry .

Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

1H-pyrazole-4-sulfinic acid

InChI

InChI=1S/C3H4N2O2S/c6-8(7)3-1-4-5-2-3/h1-2H,(H,4,5)(H,6,7)

InChI Key

ATCOZEZEEYPQAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)S(=O)O

Origin of Product

United States

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